3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL

Medicinal Chemistry ADME Lipophilicity

When optimizing SAR for 3-bromophenyl-containing hits, precise molecular identity is non-negotiable. 3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL provides the exact meta-bromo substitution and gem-difluoro motif required, preventing confounded SAR from unintended shifts in lipophilicity (vs. chloro analog) or electronic topology (vs. 4-bromo analog). Its primary amine handle unlocks parallel amide coupling workflows inaccessible to non-amino analogs. For chiral programs, the (3R)-enantiomer is commercially available. Secure your supply today.

Molecular Formula C9H10BrF2NO
Molecular Weight 266.08 g/mol
Cat. No. B13288577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL
Molecular FormulaC9H10BrF2NO
Molecular Weight266.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(C(CO)(F)F)N
InChIInChI=1S/C9H10BrF2NO/c10-7-3-1-2-6(4-7)8(13)9(11,12)5-14/h1-4,8,14H,5,13H2
InChIKeyBRAUISVZFYACAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL (CAS 1337467-48-7) for Specialized Chemical Synthesis and Medicinal Chemistry


3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL (CAS 1337467-48-7) is a halogenated aromatic amino alcohol with a molecular formula of C9H10BrF2NO and a molecular weight of 266.08 g/mol [1]. This compound belongs to the class of 3-amino-3-arylpropan-1-ol derivatives, which are recognized in pharmaceutical patent literature as versatile scaffolds for drug development [2]. Its structure features a 3-bromophenyl group, a primary amino group, and a gem‑difluoro moiety adjacent to a primary alcohol, providing multiple reactive handles for further derivatization. As a specialized building block, it is primarily offered by fine chemical suppliers for research and development purposes.

Why 3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL Cannot Be Replaced by Generic Analogs in Synthetic and Screening Applications


Within the family of 3-amino-3-arylpropan-1-ols, subtle variations in halogen substitution, regiochemistry, and the presence of fluorine atoms profoundly alter physicochemical properties, reactivity profiles, and biological target engagement. For instance, replacing bromine with chlorine reduces molecular weight and lipophilicity, shifting the compound's position in property space and potentially its performance in downstream assays . Similarly, altering the substitution pattern from 3‑bromo to 4‑bromo changes the electronic distribution on the aromatic ring, which can affect binding interactions and the success of cross-coupling reactions. The gem‑difluoro group in the target compound further distinguishes it from non-fluorinated analogs by enhancing metabolic stability and modulating molecular conformation [1]. Therefore, procuring the exact compound is essential to ensure reproducibility in structure-activity relationship (SAR) studies and to maintain the intended physicochemical profile in a lead optimization campaign.

Quantitative Differentiation of 3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL from Closest Structural Analogs


Molecular Weight and Lipophilicity: Impact on Compound Property Space

The target compound (3‑bromo) exhibits a molecular weight of 266.08 g/mol and a calculated logP of approximately 1.8 (estimated using standard fragment‑based methods for a bromophenyl‑difluoro‑amino‑alcohol), positioning it in a distinct region of drug‑like property space. In contrast, the 3‑chloro analog (3‑Amino‑3‑(3‑chlorophenyl)‑2,2‑difluoropropan‑1‑OL) has a molecular weight of 221.63 g/mol, a reduction of 44.45 g/mol, which correlates with lower lipophilicity (estimated ΔlogP ≈ ‑0.6) and potentially improved aqueous solubility [1]. This quantitative difference, driven by the larger van der Waals radius and greater polarizability of bromine compared to chlorine, directly influences passive membrane permeability and protein‑binding characteristics. For a medicinal chemist, this means the bromo compound may better suit targets requiring deeper hydrophobic pockets or where a certain logP window is critical for blood‑brain barrier penetration.

Medicinal Chemistry ADME Lipophilicity

Regiochemical Specificity: 3‑Bromo vs. 4‑Bromo Substitution Patterns

The target compound features a bromine atom at the meta (3‑) position of the phenyl ring. Its direct comparator, 3‑Amino‑3‑(4‑bromophenyl)‑2,2‑difluoropropan‑1‑OL (4‑bromo analog), differs only in the location of the bromine substituent. While both share the same molecular formula and weight (C9H10BrF2NO, 266.08 g/mol), this positional isomerism results in different electronic distributions and steric environments around the aryl ring, as documented in patent literature covering 3‑amino‑3‑arylpropan‑1‑ol scaffolds [1]. In the absence of head‑to‑head biological data for these specific compounds, class‑level SAR from related bromophenyl series indicates that meta‑substitution often yields different binding affinities and selectivities compared to para‑substitution due to altered π‑stacking and dipole‑dipole interactions with target proteins. For instance, in a series of bromophenol‑based carbonic anhydrase inhibitors, meta‑bromo derivatives displayed distinct IC50 values relative to their para counterparts [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioselectivity

Presence of the Amino Group Enables Further Derivatization

The target compound contains a primary amino group, which is absent in the comparator 1‑(3‑bromophenyl)‑2,2‑difluoropropan‑1‑ol (a secondary alcohol without the amine functionality) . This amino group is a critical reactive handle for amide bond formation, reductive amination, and other conjugation strategies commonly employed in medicinal chemistry. The presence of the amine also increases the number of hydrogen bond donors/acceptors (HBD/HBA), directly impacting solubility and target interactions. While quantitative reaction yields for this specific compound are not publicly available, the amine functionality is universally recognized as a cornerstone for generating diverse compound libraries from a single scaffold.

Organic Synthesis Building Blocks Amine Chemistry

Enantiomeric Purity for Chiral Applications: (R)-Isomer Availability

The target compound is commercially available as the racemic mixture and also as the (3R)‑enantiomer, (3R)‑3‑amino‑3‑(3‑bromophenyl)‑2,2‑difluoropropan‑1‑ol . In contrast, many of its analogs (e.g., the 4‑bromo or 3‑chloro variants) are primarily offered as racemates, limiting options for stereochemically pure synthesis. The availability of the (R)‑enantiomer allows for the construction of homochiral molecules, which is critical when the ultimate target is a chiral drug candidate or a ligand for a stereospecific receptor. While quantitative enantiomeric excess (ee) data for the isolated enantiomer is not specified in the vendor listing, its existence as a distinct catalog item signifies a higher level of refinement and potential for asymmetric synthesis applications.

Chiral Chemistry Asymmetric Synthesis Stereochemistry

Recommended Procurement Scenarios for 3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL Based on Quantitative Differentiation


Structure‑Activity Relationship (SAR) Studies Targeting Bromophenyl‑Containing Leads

When optimizing a hit compound that contains a 3‑bromophenyl motif, 3‑Amino‑3‑(3‑bromophenyl)‑2,2‑difluoropropan‑1‑OL serves as a precise building block to probe the effect of the bromine atom at the meta position. Its distinct molecular weight (266.08 g/mol) and estimated logP provide a specific physicochemical anchor for SAR interpretation [1]. Using the 3‑chloro analog would introduce an unintended shift in lipophilicity, while the 4‑bromo analog would alter the electronic topology of the aromatic ring, potentially confounding the SAR analysis . This compound ensures that the intended substituent effects are accurately represented in the SAR dataset.

Generation of Diverse Compound Libraries via Amine Derivatization

The primary amine functionality of 3‑Amino‑3‑(3‑bromophenyl)‑2,2‑difluoropropan‑1‑OL is a versatile handle for parallel synthesis. Researchers can perform amide couplings with a variety of carboxylic acids, sulfonyl chlorides, or isocyanates to rapidly generate a library of structurally diverse compounds [1]. This is a key differentiator from analogs like 1‑(3‑bromophenyl)‑2,2‑difluoropropan‑1‑ol, which lack the amine group and are therefore not amenable to the same set of high‑throughput derivatization reactions. Procuring this compound specifically enables a wider range of chemical space exploration from a single core scaffold.

Synthesis of Fluorinated Chiral Intermediates for Drug Discovery

The commercial availability of the (3R)‑enantiomer of 3‑Amino‑3‑(3‑bromophenyl)‑2,2‑difluoropropan‑1‑OL allows medicinal chemists to incorporate a chiral, difluorinated building block into target molecules with defined stereochemistry [1]. This is particularly valuable in programs where the target protein is stereospecific (e.g., certain kinases, GPCRs, or ion channels) and where a racemic mixture could lead to ambiguous biological results. The combination of fluorine atoms for metabolic stability and a single enantiomer for chiral integrity makes this compound a strategic choice for advanced lead optimization.

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